molecular formula C15H21N3O3 B2546808 Ethyl 4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylate CAS No. 831244-06-5

Ethyl 4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylate

Cat. No.: B2546808
CAS No.: 831244-06-5
M. Wt: 291.351
InChI Key: WNPHXBAXCFVSPQ-UHFFFAOYSA-N
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Description

Ethyl 4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylate is a chemical compound with a complex structure that includes a piperazine ring, an ethyl ester group, and a carbamoyl group attached to a 4-methylphenyl moiety

Scientific Research Applications

Ethyl 4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: It is used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or mechanical strength.

    Biological Research: The compound is investigated for its interactions with biological molecules, which can provide insights into its potential therapeutic effects.

    Industrial Applications: It is used as an intermediate in the synthesis of other chemical compounds, contributing to the production of various industrial products.

Safety and Hazards

The safety and hazards associated with Ethyl 4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylate are not specified in the available resources. For detailed safety data, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylate typically involves the reaction of 4-methylphenyl isocyanate with ethyl piperazinecarboxylate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamoyl linkage. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group or the carbamoyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted piperazinecarboxylates.

Mechanism of Action

The mechanism of action of ethyl 4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(N-phenylcarbamoyl)piperazinecarboxylate: Lacks the methyl group on the phenyl ring, which can affect its reactivity and biological activity.

    Mthis compound: Has a methyl ester group instead of an ethyl ester, influencing its solubility and chemical properties.

    4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylic acid: The carboxylic acid group can participate in different types of reactions compared to the ester group.

These comparisons highlight the unique structural features of this compound and its potential impact on its chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[(4-methylphenyl)carbamoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-3-21-15(20)18-10-8-17(9-11-18)14(19)16-13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPHXBAXCFVSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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